molecular formula C15H9Cl2N3O2 B12123815 4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B12123815
M. Wt: 334.2 g/mol
InChI Key: LERBSLQPFZPLIN-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzamide core substituted with a 4-chlorophenyl group and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Coupling with Benzamide: : The oxadiazole intermediate is then coupled with 4-chlorobenzoyl chloride in the presence of a base like triethylamine (TEA) to form the final product. The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing chloro groups.

    Oxidation and Reduction: The oxadiazole ring can be susceptible to oxidation and reduction under specific conditions, altering its electronic properties and potentially its biological activity.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the aromatic rings, while oxidation or reduction could modify the oxadiazole ring.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-chlorophenyl)benzamide: Similar structure but lacks the oxadiazole ring.

    4-chloro-N-cyclohexylbenzamide: Similar benzamide core but with a cyclohexyl group instead of the oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide distinguishes it from other similar compounds. This ring can impart unique electronic properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H9Cl2N3O2

Molecular Weight

334.2 g/mol

IUPAC Name

4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C15H9Cl2N3O2/c16-11-5-1-9(2-6-11)13-14(20-22-19-13)18-15(21)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)

InChI Key

LERBSLQPFZPLIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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